![molecular formula C14H12N2O3S B2479053 Ethyl ([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate CAS No. 294875-06-2](/img/structure/B2479053.png)

Ethyl ([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

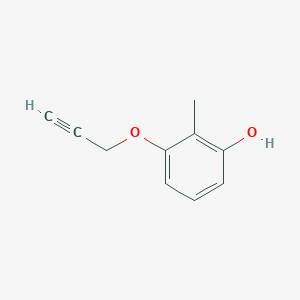

Ethyl (1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate is a chemical compound with a specific CAS number 294875-06-2. It’s a type of pyrimidine derivative .

Synthesis Analysis

Pyrimidine synthesis is a complex process that involves various methods . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of the thiol group may be considered to be a less known direction of chemical modification . It provides additional opportunities for further functionalization and the ability to influence the oxidative processes in the organism .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of Ethyl (1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate is not explicitly mentioned in the search results.Chemical Reactions Analysis

Pyrimidines and their annulated derivatives exhibit significant biological activity and are versatile objects for chemical modification . This class of heterocyclic compounds is represented by a great number of medicines .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate are not explicitly mentioned in the search results.Scientific Research Applications

Synthesis and Structural Analysis

- Ethyl ([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate and related compounds have been synthesized and structurally analyzed, contributing to the understanding of their molecular configurations and potential applications in chemistry and pharmacology. For instance, Li Li et al. (2012) synthesized a related compound, demonstrating its planar fused-ring system and the dihedral angle formed with the central benzene ring, indicating potential for diverse chemical interactions and applications (Li Li, Yong-nian Qu, J. Gong, & Yanggen Hu, 2012).

Chemical Reactivity and Synthesis of Derivatives

- These compounds are reactive and can be used to synthesize various derivatives, which may have different properties and potential uses. For example, H. M. Mohamed (2021) described the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives, illustrating the compound's versatility in chemical synthesis (H. M. Mohamed, 2021).

Potential Antimicrobial Activity

- Some derivatives of this compound have been explored for their antimicrobial activity. A. Ghoneim et al. (2019) synthesized phenylfuro[3,2-d]pyrimidine glycosides derivatives, which could have potential antimicrobial applications (A. Ghoneim, A. F. El-Farargy, & Nadia Ali Ahmed Elkanzi, 2019).

Molecular Architecture and Crystal Packing

- The molecular architecture and crystal packing of these compounds are of interest in materials science and crystallography. A. Pietrzak et al. (2018) studied the crystal structures of related phosphonates, providing insights into their molecular assemblies, which could inform their use in various scientific applications (A. Pietrzak, Jakub Modranka, J. Wojciechowski, T. Janecki, & W. Wolf, 2018).

Mechanism of Action

Future Directions

The potential for future research and development in the field of pyrimidine derivatives is vast . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name |

ethyl 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-2-18-11(17)7-20-14-13-12(15-8-16-14)9-5-3-4-6-10(9)19-13/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHOPJWBHNREQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=NC2=C1OC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2478974.png)

![2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide](/img/structure/B2478978.png)

![(Z)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2478986.png)

![N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B2478987.png)

![{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2478989.png)

![Tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2478992.png)